molecular formula C13H14F6N2O2 B12225794 Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No.: B12225794
M. Wt: 344.25 g/mol
InChI Key: HSBFFQIYBHJDFT-UHFFFAOYSA-N
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Description

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups

Preparation Methods

The synthesis of Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl substitution: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Ethyl 3-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate: Contains a phenyl group, which may alter its chemical and biological properties.

    Ethyl 3-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

The unique combination of the cyclopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13F3N2O2C_{11}H_{13}F_3N_2O_2 with a molecular weight of 262.23 g/mol. It features a trifluoromethyl group and a cyclopropyl moiety, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include the formation of the pyrazole ring followed by the introduction of the ethyl ester functionality.

Anti-inflammatory and Antitumor Activities

Compounds containing pyrazole rings have been reported to possess anti-inflammatory and antitumor activities. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, some pyrazole compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Trifluoromethyl-Pyrazole Derivatives

In a study focusing on various trifluoromethyl-pyrazole derivatives, compounds were evaluated for their biological activities against several pathogens. The results indicated that modifications in the pyrazole structure significantly affected their potency against different protozoan species . Such findings underscore the importance of structural variations in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of substituted pyrazoles. The study revealed that the introduction of trifluoromethyl groups markedly improved the compounds' bioactivity profiles against specific targets. This pattern suggests that this compound may exhibit enhanced biological activities due to its trifluoromethyl substitution .

Data Summary Table

Property Details
Molecular Formula C11H13F3N2O2C_{11}H_{13}F_3N_2O_2
Molecular Weight 262.23 g/mol
Biological Activities Antiparasitic, Anti-inflammatory
Potential Targets Protozoan parasites, Cancer cells
Notable Structural Features Trifluoromethyl group, Cyclopropyl

Properties

Molecular Formula

C13H14F6N2O2

Molecular Weight

344.25 g/mol

IUPAC Name

ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate

InChI

InChI=1S/C13H14F6N2O2/c1-2-23-11(22)6-10(13(17,18)19)21-8(7-3-4-7)5-9(20-21)12(14,15)16/h5,7,10H,2-4,6H2,1H3

InChI Key

HSBFFQIYBHJDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

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